molecular formula C19H12ClN3O4S B11352308 N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352308
M. Wt: 413.8 g/mol
InChI Key: RTSLZLQSBPYFSH-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzodioxin intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions or signaling pathways. Its structural features could enable it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to modulate biological pathways might make it a candidate for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve the inhibition or activation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.

    Benzodioxin Derivatives: Compounds with benzodioxin rings, like 1,4-benzodioxane.

    Oxazole Derivatives: Compounds with oxazole rings, such as 2-oxazoline.

Uniqueness

The uniqueness of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” lies in its combination of three different heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12ClN3O4S

Molecular Weight

413.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H12ClN3O4S/c20-11-2-3-12-17(8-11)28-19(21-12)22-18(24)13-9-15(27-23-13)10-1-4-14-16(7-10)26-6-5-25-14/h1-4,7-9H,5-6H2,(H,21,22,24)

InChI Key

RTSLZLQSBPYFSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl

Origin of Product

United States

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